4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-24(2)29(26,27)18-9-5-14(6-10-18)19(25)22-12-11-17-13-28-20(23-17)15-3-7-16(21)8-4-15/h3-10,13H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXOSZPTSODQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Dimethylsulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
4-(Diethylsulfamoyl)-N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]benzamide (Compound A)
- Key Differences :
- Sulfamoyl substituent: Diethyl vs. dimethyl in the target compound.
- Thiazole attachment: Direct linkage to the 2-position of thiazole vs. ethyl spacer in the target.
- The ethyl spacer in the target compound may improve conformational flexibility, enabling better target engagement .
4-[Methyl(Phenyl)Sulfamoyl]-N-(1,3-Thiazol-2-yl)Benzamide (Compound B)
- Key Differences: Sulfamoyl group: N-methyl-N-phenyl vs. dimethyl. Thiazole substitution: No fluorophenyl substituent.
- Implications :
Thiazole Core Modifications
4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide (Compound C)
- Key Differences :
- Thiazole substituent: 4-Nitrophenyl (strong electron-withdrawing) vs. 4-fluorophenyl (moderate electron-withdrawing).
- Fluorine’s smaller size may allow tighter binding in hydrophobic pockets .
4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)Benzylidene]-1,3-Thiazol-2-Amine (Compound D)
- Key Differences :
- Core structure: Benzamide replaced by a Schiff base (imine linkage).
- Chlorophenyl vs. fluorophenyl on thiazole.
- Implications :
Research Findings and Implications
- Electronic Effects : Fluorophenyl and nitrophenyl substituents on thiazole significantly influence electron density, affecting binding to targets like enzymes or receptors .
- Steric Considerations : Dimethylsulfamoyl groups offer a favorable balance between steric bulk and electronic modulation compared to diethyl or aryl-substituted analogs .
- Synthetic Feasibility : Analogous routes (e.g., S-alkylation of triazoles or condensation with α-halogenated ketones) from could be adapted for synthesizing the target compound .
Biological Activity
4-(Dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a dimethylsulfamoyl group attached to a benzamide structure, which is further substituted with a thiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| CAS Number | 533869-40-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity. This mechanism is crucial for its potential therapeutic applications in treating various diseases.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. The compound's anticancer activity was evaluated through assays that measure cell viability and proliferation.
Case Studies
- Anticancer Activity : A study conducted by the National Cancer Institute demonstrated that compounds similar to this compound exhibited promising anticancer effects. Among the tested compounds, those with structural similarities showed logGI(50) values indicating effective inhibition of cancer cell growth .
- Enzymatic Inhibition : Another study explored the compound's role as an inhibitor in enzymatic pathways involved in cancer progression. The results indicated a significant reduction in enzyme activity when treated with the compound, suggesting its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds such as:
| Compound Name | Biological Activity |
|---|---|
| 4-(dimethylsulfamoyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Moderate anticancer activity |
| 4-(dimethylsulfamoyl)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Lower anticancer efficacy |
| 4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Similar activity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
